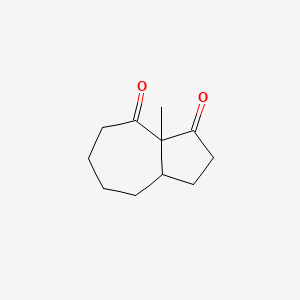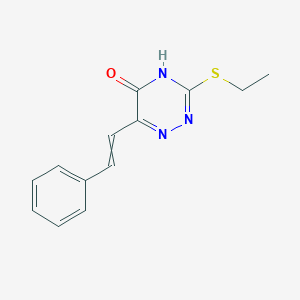
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms. The presence of an ethylsulfanyl group and a phenylethenyl group further enhances its chemical reactivity and potential utility in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one can be achieved through several synthetic routes. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene . This reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethenyl moiety .
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl and phenylethenyl groups may enhance binding affinity and specificity, leading to more effective interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-9-(2-phenylethenyl)anthracene: Similar in having a phenylethenyl group but differs in the core structure.
(E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole: Contains a phenylethenyl group and a tetrazole ring.
Uniqueness
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is unique due to the combination of the triazine ring with the ethylsulfanyl and phenylethenyl groups.
Eigenschaften
CAS-Nummer |
58910-11-5 |
|---|---|
Molekularformel |
C13H13N3OS |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
3-ethylsulfanyl-6-(2-phenylethenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H13N3OS/c1-2-18-13-14-12(17)11(15-16-13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16,17) |
InChI-Schlüssel |
SVLUXDOLLLSLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(C(=O)N1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


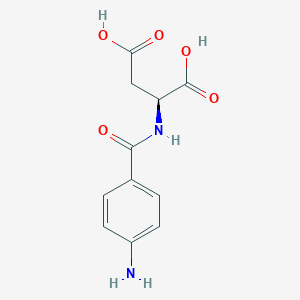

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)

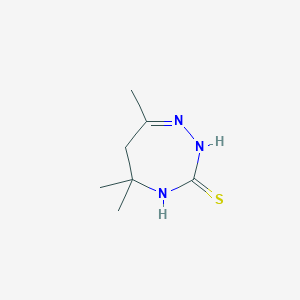
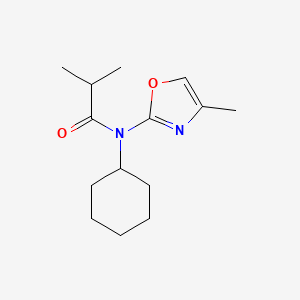
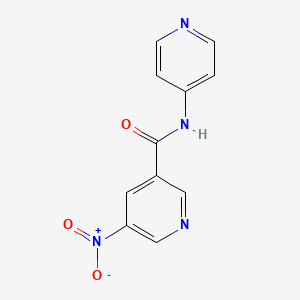
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
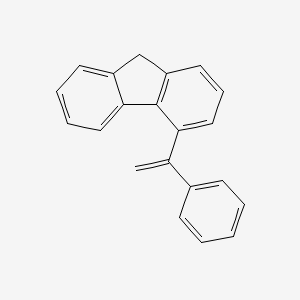

![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
